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Compound of Interest

Compound Name: 3,4-Difluorobenzyl bromide

Cat. No.: B1349066

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-
Difluorobenzyl bromide (CAS No: 85118-01-0), a key intermediate in the synthesis of various
pharmaceuticals and agrochemicals.[1] The document outlines predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed
experimental protocols for data acquisition.

Compound Information:

Molecular Formula: C7HsBrF2[1]

Molecular Weight: 207.02 g/mol [1]

Appearance: Colorless to pale yellow liquid[1]

Density: 1.618 g/mL at 25 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of 3,4-Difluorobenzyl
bromide by providing information about the chemical environment of the hydrogen (*H) and
carbon (33C) nuclei. The data presented below are predicted values based on established
chemical shift principles and analysis of similar fluorinated aromatic compounds.
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Predicted *H NMR Data

The *H NMR spectrum is expected to show signals for the benzylic protons (-CH2Br) and the
three aromatic protons.

] Predicted
] Predicted )
Signal . . Lo Coupling .
. Chemical Shift  Multiplicity Integration
Assignment Constant (J,
(3, ppm)
Hz)
-CH2Br ~4.45 Singlet (s) N/A 2H
Ar-H ~7.10-7.40 Multiplet (m) N/A 3H

Predicted *C NMR Data

The 13C NMR spectrum will provide information on the carbon framework of the molecule. Due
to C-F coupling, the signals for the fluorine-bearing carbons will appear as doublets.

Signal Assignment Predicted Chemical Shift (6, ppm)
-CH:2Br ~32

C-1 (C-CH=Br) ~ 137

C-2 ~ 118

C-3 (C-F) ~ 151 (d, XJCF = 248 Hz)

C-4 (C-F) ~ 150 (d, 1JCF = 248 Hz)

C-5 ~ 117

C-6 ~ 125

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on
the absorption of infrared radiation. The spectrum of 3,4-Difluorobenzyl bromide is
characterized by vibrations of the aromatic ring, C-H bonds, and the C-F and C-Br bonds.
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Wavenumber (cm~—?) Vibration Type Intensity
3100 - 3000 Aromatic C-H Stretch Medium to Weak
1600 - 1450 Aromatic C=C Ring Stretch Medium to Strong
1280 - 1100 C-F Stretch Strong
~ 1220 CHz2 Wag Medium
900 - 675 Aromatic C-H Out-of-Plane Strong
Bend
600 - 500 C-Br Stretch Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound. Electron lonization (EIl) is a common method for this analysis. A key feature
in the mass spectrum of 3,4-Difluorobenzyl bromide is the presence of two peaks for
bromine-containing fragments of nearly equal intensity, corresponding to the two isotopes of
bromine (7°Br and 8!Br).

m/z (mass/charge) Proposed Fragment Notes

Molecular ion peak (M*) and
206/ 208 [C7HsBriz]* M+2 peak, characteristic of a

single bromine atom.

Loss of a bromine radical (*Br).

This is the base peak,

127 [C7HsF2]* )
representing the stable 3,4-
difluorobenzyl cation.
Loss of HF from the [C7HsF2]*
107 [CeHaF]*

fragment.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.
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NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 10-20 mg of 3,4-Difluorobenzyl bromide in approximately
0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). The solution should be clear and
free of any solid particles.

o Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
e Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:

o Pulse Program: Standard single-pulse sequence.

o Spectral Width: -2 to 12 ppm.

o Number of Scans: 16-32.

o Relaxation Delay: 1-2 seconds.
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled single-pulse sequence.

o Spectral Width: 0 to 200 ppm.

o Number of Scans: 1024 or more, depending on concentration.

o Relaxation Delay: 2-5 seconds.

o Processing: Apply Fourier transform, phase correction, and baseline correction to the
acquired Free Induction Decay (FID). Calibrate the *H spectrum to the residual solvent peak
(e.g., CDCIs at 7.26 ppm) and the 13C spectrum to the solvent peak (e.g., CDCls at 77.16

ppm).

IR Spectroscopy Protocol

o Sample Preparation: As 3,4-Difluorobenzyl bromide is a liquid, it can be analyzed neat.
Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride
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(NaCl) salt plates to create a thin capillary film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

Background Scan: Record a background spectrum of the empty sample compartment to
subtract atmospheric (H20, CO:z) absorbances.

Sample Scan: Place the prepared salt plate assembly in the sample holder and acquire the
spectrum.

Acquisition Parameters:

o Spectral Range: 4000 - 400 cm™1.
o Resolution: 4 cm™1.

o Number of Scans: 16-32.

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is
analyzed to identify characteristic absorption bands.

Mass Spectrometry Protocol

Sample Introduction: Introduce a dilute solution of 3,4-Difluorobenzyl bromide in a volatile
solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas
Chromatography (GC-MS) system for separation and purification.

lonization Method: Use Electron lonization (EI) with a standard electron energy of 70 eV.
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
Acquisition Parameters:

o Mass Range: Scan from m/z 40 to 300.

o lon Source Temperature: ~230 °C.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (and
its M+2 isotope peak) and major fragment ions. Compare the observed fragmentation pattern
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with known fragmentation mechanisms for aromatic and halogenated compounds.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3,4-Difluorobenzyl bromide.
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Caption: Workflow for Spectroscopic Analysis of 3,4-Difluorobenzyl Bromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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